molecular formula C7H7BrN2O2 B15091266 (2-Bromo-3-nitrophenyl)methanamine

(2-Bromo-3-nitrophenyl)methanamine

Cat. No.: B15091266
M. Wt: 231.05 g/mol
InChI Key: CCGZCZWPFBTHPQ-UHFFFAOYSA-N
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Description

(2-Bromo-3-nitrophenyl)methanamine (CAS 1261685-05-5) is a chemical compound with the molecular formula C7H7BrN2O2 and a molecular weight of 231.05 . This aromatic organic compound features both a bromo substituent and a nitro group on the benzene ring, along a reactive methylamine functional group. This structure makes it a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. Compounds with the 2-bromo-3-nitrophenyl scaffold are of significant interest in the development of novel therapeutic agents. For instance, derivatives of adamantylamine coupled with similar bromo-nitrophenyl structures have been investigated for their protective activity against toxins and viruses with an intracellular mode of action . Furthermore, structure-based drug design strategies utilizing complex aromatic amines have been successfully applied in the discovery of potent new anti-tubercular agents, highlighting the importance of such specialized building blocks in targeting challenging diseases . Researchers utilize this compound exclusively for scientific and laboratory applications. This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7BrN2O2

Molecular Weight

231.05 g/mol

IUPAC Name

(2-bromo-3-nitrophenyl)methanamine

InChI

InChI=1S/C7H7BrN2O2/c8-7-5(4-9)2-1-3-6(7)10(11)12/h1-3H,4,9H2

InChI Key

CCGZCZWPFBTHPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])Br)CN

Origin of Product

United States

Reactivity Profiling and Transformational Chemistry of 2 Bromo 3 Nitrophenyl Methanamine

Nucleophilic Reactivity of the Primary Amine Functionality

The primary aminomethyl group in (2-Bromo-3-nitrophenyl)methanamine is a key site for nucleophilic reactions, allowing for the introduction of a wide range of substituents and the construction of more complex molecular architectures.

Acylation and Sulfonylation Reactions

The primary amine readily undergoes acylation with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are fundamental for protecting the amine group or for introducing specific functionalities. For instance, the acylation of a related compound, N-(2-bromo-5-nitrophenyl)acetamide, is a known transformation, suggesting the feasibility of similar reactions on the 3-nitro isomer.

Table 1: Representative Acylation and Sulfonylation Reactions

ReactantReagentProductReaction Type
This compoundAcetyl chlorideN-(2-Bromo-3-nitrobenzyl)acetamideAcylation
This compoundBenzenesulfonyl chlorideN-(2-Bromo-3-nitrobenzyl)benzenesulfonamideSulfonylation

Note: This table represents expected reactions based on the general reactivity of primary amines. Specific experimental data for this compound in these reactions is not widely reported in publicly available literature.

Condensation Reactions for Schiff Base Formation

The primary amine can condense with aldehydes and ketones to form imines, commonly known as Schiff bases. These reactions are typically carried out under conditions that facilitate the removal of water, driving the equilibrium towards the product. The resulting Schiff bases can be valuable intermediates themselves, participating in further transformations or possessing interesting biological or material properties. The formation of Schiff bases from various substituted anilines and benzaldehydes is a well-established synthetic route.

Diazotization and Subsequent Transformations

The primary amine of this compound can be converted to a diazonium salt upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. These diazonium salts are highly versatile intermediates that can undergo a variety of subsequent transformations. For example, in Sandmeyer-type reactions, the diazonium group can be replaced by a range of nucleophiles, including halides, cyanide, and hydroxyl groups. However, the stability and reactivity of the diazonium salt derived from a benzylamine (B48309) may differ from that of an aniline.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is substituted with both an electron-withdrawing nitro group and a deactivating but ortho-, para-directing bromine atom, as well as an activating aminomethyl group (which is often protonated under reaction conditions, becoming deactivating). The interplay of these groups makes predicting the regioselectivity of electrophilic aromatic substitution challenging. The strong deactivating effect of the nitro group generally disfavors electrophilic attack. Any substitution would likely be directed by the existing substituents to specific positions on the ring, though forcing conditions might be required.

Reactivity of the Aryl Bromide Moiety

The carbon-bromine bond in this compound provides a handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions (e.g., Buchwald–Hartwig, Stille)

The aryl bromide can participate in palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination allows for the coupling of the aryl bromide with a primary or secondary amine to form a new carbon-nitrogen bond. azurewebsites.net This reaction is a cornerstone of modern synthetic chemistry for the construction of arylamines. azurewebsites.net The mechanism typically involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to afford the coupled product. azurewebsites.net

Table 2: Illustrative Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst/LigandProduct
This compoundAnilinePd(OAc)₂ / BINAPN-(2-((phenylamino)methyl)-6-nitrophenyl)aniline

Note: This table presents a hypothetical reaction. The presence of the primary amine on the substrate could lead to self-coupling or other side reactions, requiring careful optimization of reaction conditions.

Similarly, the Stille coupling enables the formation of a new carbon-carbon bond by reacting the aryl bromide with an organostannane reagent in the presence of a palladium catalyst. This reaction is known for its tolerance of a wide range of functional groups. The catalytic cycle of the Stille reaction involves oxidative addition, transmetalation, and reductive elimination.

Table 3: Illustrative Stille Coupling Reaction

Aryl HalideOrganostannaneCatalystProduct
This compoundTributyl(vinyl)stannanePd(PPh₃)₄(2-Nitro-3-(vinyl)phenyl)methanamine

Note: This is a representative example. The specific conditions and outcomes would need to be determined experimentally.

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a powerful organometallic reaction that transforms an organic halide into an organometallic species, typically by reaction with an electropositive metal or an organometallic reagent. wikipedia.org In the case of this compound, the bromo substituent can be exchanged for a metal, most commonly lithium, through reaction with an alkyllithium reagent such as n-butyllithium or t-butyllithium. tcnj.edu

This exchange would generate a highly reactive aryllithium intermediate. The rate of this exchange generally follows the trend of I > Br > Cl for the halogen. wikipedia.org The reaction is typically conducted at very low temperatures (e.g., -78 °C to -100 °C) to prevent unwanted side reactions, such as the reaction of the highly basic organolithium reagent with the acidic protons of the methanamine group or potential interaction with the nitro group. tcnj.edu

The resulting aryllithium species is a potent nucleophile and can be reacted with a wide array of electrophiles to introduce new functional groups at the former position of the bromine atom. This two-step sequence of halogen-metal exchange followed by electrophilic quench allows for the synthesis of a diverse range of derivatives that would be difficult to access directly.

Step Description Typical Reagents Key Considerations
1. Metal-Halogen ExchangeReplacement of the bromine atom with a lithium atom.n-Butyllithium, t-butyllithiumLow temperatures are crucial to maintain selectivity. tcnj.edu
2. Electrophilic QuenchIntroduction of a new functional group by reacting the aryllithium intermediate with an electrophile.Water, alkyl halides (e.g., methyl iodide), aldehydes (e.g., benzaldehyde), carbon dioxideThe choice of electrophile determines the final product.

The success of this transformation on this compound would be influenced by the directing and electronic effects of the nitro and methanamine substituents. The presence of these groups could potentially lead to complex reaction pathways, and careful optimization of reaction conditions would be necessary.

Reduction of the Nitro Group to Amine or Other Functionalities

The reduction of a nitro group is a fundamental transformation in organic synthesis, providing access to primary amines and other nitrogen-containing functionalities. wikipedia.org For this compound, the selective reduction of the nitro group to an amine would yield (2-Bromo-3-aminophenyl)methanamine, a diamine that could serve as a precursor for various heterocyclic structures.

A variety of reagents and methods are available for the reduction of aromatic nitro groups. The choice of reagent is critical to ensure chemoselectivity, particularly to avoid the reduction or hydrogenolysis of the bromo substituent. commonorganicchemistry.com

Common Reagents for Nitro Group Reduction:

Reagent Conditions Advantages Potential Drawbacks for this Substrate
Iron (Fe)Acidic media (e.g., acetic acid)Mild and often chemoselective. commonorganicchemistry.com
Tin(II) chloride (SnCl₂)Mild, tolerates many functional groups. commonorganicchemistry.com
Zinc (Zn)Acidic media (e.g., acetic acid)Mild reducing agent. commonorganicchemistry.com
Catalytic Hydrogenation (H₂)Palladium on carbon (Pd/C)Highly efficient. commonorganicchemistry.comRisk of dehalogenation (removal of the bromine atom). commonorganicchemistry.com
Catalytic Hydrogenation (H₂)Raney NickelEffective for nitro reduction.Often used to avoid dehalogenation of aryl halides. commonorganicchemistry.com
Sodium Sulfide (Na₂S)Useful when acidic or hydrogenation conditions are not suitable. commonorganicchemistry.comCan sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com

The reduction of the nitro group can also be controlled to yield intermediate functionalities such as hydroxylamines or azo compounds, depending on the reaction conditions and the reducing agent employed. wikipedia.org For instance, the use of zinc dust in the presence of ammonium (B1175870) chloride can lead to the formation of a hydroxylamine. wikipedia.org

Intramolecular Cyclization Reactions and Heterocycle Synthesis

The structure of this compound and its derivatives provides opportunities for intramolecular cyclization reactions to form various heterocyclic systems. These reactions are crucial in medicinal chemistry and materials science for the construction of novel molecular scaffolds.

One potential pathway involves the initial transformation of the methanamine group. For example, acylation of the amine followed by either reduction of the nitro group or a metal-halogen exchange could set the stage for a cyclization event.

A plausible synthetic route could involve the following steps:

Acylation of the primary amine of this compound to form an amide.

Reduction of the nitro group to an amine, creating a 1,2-phenylenediamine derivative.

Intramolecular cyclization of the resulting intermediate to form a benzodiazepine (B76468) or a related seven-membered ring system.

Alternatively, a metal-halogen exchange on an acylated derivative could be followed by an intramolecular nucleophilic attack of the newly formed aryllithium onto the amide carbonyl, potentially leading to the formation of a five or six-membered heterocyclic ring, a strategy utilized in reactions like the Parham cyclization. wikipedia.org

Furthermore, base-mediated cyclizations involving a nitro group have been reported. For instance, a base-mediated nitrophenyl reductive cyclization has been used to synthesize complex heterocyclic structures. nih.gov A similar strategy could potentially be explored for derivatives of this compound, where an appropriately positioned nucleophile on a side chain could attack the aromatic ring, facilitated by the electron-withdrawing nature of the nitro group, leading to the formation of a new ring system.

The specific outcome of such cyclization reactions would be highly dependent on the nature of the substituents, the reaction conditions employed, and the relative positioning of the reacting functional groups.

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 3 Nitrophenyl Methanamine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy of (2-bromo-3-nitrophenyl)methanamine and its derivatives allows for the assignment of protons within the molecule. In a typical ¹H NMR spectrum, the aromatic protons of the phenyl ring appear as multiplets in the downfield region, a result of their deshielding by the aromatic ring current and the electron-withdrawing effects of the bromo and nitro substituents. The benzylic protons of the methanamine group typically resonate as a singlet or a doublet further upfield. For instance, in a related compound, 2-bromo-3-nitrophenol, the aromatic protons are observed at chemical shifts (δ) of 7.48 (doublet), 7.37 (triplet), and 7.27 (doublet) ppm. chemicalbook.com The integration of these signals provides a ratio of the number of protons in each unique chemical environment.

Interactive Table: ¹H NMR Data for this compound Analogs

CompoundSolventChemical Shift (ppm)MultiplicityCoupling Constant (J in Hz)Assignment
2-Bromo-3-nitrophenolCDCl₃/TMS7.48d8.1Aromatic CH
2-Bromo-3-nitrophenolCDCl₃/TMS7.37t8.1Aromatic CH
2-Bromo-3-nitrophenolCDCl₃/TMS7.27d8.4Aromatic CH
2-Bromo-3-nitrophenolCDCl₃/TMS6.13br s-OH

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. In the ¹³C NMR spectrum of this compound derivatives, the carbon atoms of the aromatic ring exhibit distinct resonances. The carbon atom bearing the bromo substituent is typically found at a specific chemical shift, while the carbon attached to the nitro group is also clearly identifiable. For example, in 2-bromo-3-nitrophenol, the aromatic carbons resonate at δ 153.7, 128.7, 119.8, 117.5, and 102.9 ppm. chemicalbook.com The carbon of the methanamine side chain will appear in the aliphatic region of the spectrum.

Interactive Table: ¹³C NMR Data for this compound Analogs

CompoundSolventChemical Shift (ppm)Assignment
2-Bromo-3-nitrophenolCDCl₃/TMS153.7C-OH
2-Bromo-3-nitrophenolCDCl₃/TMS128.7Aromatic CH
2-Bromo-3-nitrophenolCDCl₃/TMS119.8Aromatic CH
2-Bromo-3-nitrophenolCDCl₃/TMS117.5Aromatic CH
2-Bromo-3-nitrophenolCDCl₃/TMS102.9C-Br

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for establishing the connectivity between atoms. COSY spectra reveal proton-proton couplings, allowing for the tracing of spin systems within the molecule, such as the protons on the aromatic ring. HSQC spectra correlate proton signals with their directly attached carbon atoms, providing unambiguous assignments for both the ¹H and ¹³C spectra. These techniques are instrumental in confirming the substitution pattern on the phenyl ring and the attachment of the methanamine group.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound and its derivatives will exhibit characteristic absorption bands. The presence of the nitro group (NO₂) is confirmed by strong asymmetric and symmetric stretching vibrations, typically appearing in the regions of 1560-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. rsc.orgresearchgate.net The N-H stretching vibrations of the primary amine group are expected in the range of 3500-3300 cm⁻¹, often appearing as two distinct bands for a primary amine. rsc.org Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. rsc.org The C-Br stretching vibration usually appears in the fingerprint region, below 700 cm⁻¹.

Interactive Table: FTIR Data for this compound Analogs

CompoundWavenumber (cm⁻¹)Assignment
2-bromo-3-nitroacetophenoneNot specifiedAromatic C-H stretching
2-bromo-3-nitroacetophenoneNot specifiedC=O stretching
2-bromo-3-nitroacetophenoneNot specifiedNO₂ asymmetric stretching
2-bromo-3-nitroacetophenoneNot specifiedNO₂ symmetric stretching
2-bromo-3-nitroacetophenoneNot specifiedC-Br stretching
Various derivatives rsc.org3445-3310N-H stretching
Various derivatives rsc.org3075-3012Aromatic C-H stretching
Various derivatives rsc.org1608-1526NO₂ asymmetric stretching
Various derivatives rsc.org1358-1320NO₂ symmetric stretching

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of its molecular formula, C₇H₇BrN₂O₂. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

Single Crystal X-ray Diffraction (SCXRD) provides the most definitive structural information, revealing the three-dimensional arrangement of atoms in a crystalline solid. nih.gov For a derivative of this compound that forms suitable single crystals, SCXRD analysis would determine the absolute configuration, bond lengths, bond angles, and intermolecular interactions within the crystal lattice. researchgate.net This technique can confirm the substitution pattern on the aromatic ring and the conformation of the methanamine side chain with unparalleled precision. researchgate.net For instance, in related bromo-nitro substituted aromatic compounds, SCXRD has been used to elucidate the planarity of the rings and the orientation of the substituents. semanticscholar.orgbath.ac.uk

Crystallographic Data Collection and Refinement

The determination of a crystal structure through single-crystal X-ray diffraction is a definitive method for elucidating the three-dimensional arrangement of atoms within a molecule. The process begins with the growth of a suitable single crystal, which is then mounted on a diffractometer. The crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected.

Should crystallographic data for this compound become available, a data table summarizing the key parameters of the data collection and structure refinement would be presented here. This table would typically include:

Parameter Value
Empirical formulaC₇H₇BrN₂O₂
Formula weight231.05 g/mol
Temperature(e.g., 293(2) K)
Wavelength(e.g., 0.71073 Å)
Crystal system(e.g., Monoclinic)
Space group(e.g., P2₁/c)
Unit cell dimensionsa = (value) Å, α = 90°b = (value) Å, β = (value)°c = (value) Å, γ = 90°
Volume(value) ų
Z(Number of molecules in the unit cell)
Density (calculated)(value) g/cm³
Absorption coefficient(value) mm⁻¹
F(000)(value)
Crystal size(e.g., 0.20 x 0.15 x 0.10 mm)
Theta range for data collection(e.g., 2.0 to 25.0°)
Index ranges(e.g., -h, +h, -k, +k, -l, +l)
Reflections collected(value)
Independent reflections(value) [R(int) = (value)]
Completeness to theta = 25.00°(e.g., 99.9 %)
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters(values)
Goodness-of-fit on F²(value)
Final R indices [I>2sigma(I)]R1 = (value), wR2 = (value)
R indices (all data)R1 = (value), wR2 = (value)
Largest diff. peak and hole(values) e.Å⁻³

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

A detailed analysis of the geometric parameters of this compound would provide insights into the electronic and steric effects of the bromo and nitro substituents on the phenyl ring and the methanamine group. The bond lengths and angles would be compared to standard values and to those observed in structurally related compounds.

For instance, the C-Br and C-N bond lengths of the nitro group would be of particular interest, as would the bond angles around the substituted carbon atoms of the benzene (B151609) ring, which might deviate from the ideal 120° of a regular hexagon due to substituent effects. Torsion angles would define the orientation of the methanamine and nitro groups relative to the phenyl ring.

A representative data table would be structured as follows:

Selected Bond Lengths (Å)

Bond Length
Br1 - C2 (value)
N1 - C3 (value)
N1 - O1 (value)
N1 - O2 (value)
C7 - N2 (value)
C1 - C2 (value)
C2 - C3 (value)
C3 - C4 (value)
C4 - C5 (value)
C5 - C6 (value)
C6 - C1 (value)

Selected Bond Angles (°)

Angle Value
C1 - C2 - C3 (value)
C2 - C3 - C4 (value)
C1 - C2 - Br1 (value)
C3 - C2 - Br1 (value)
C2 - C3 - N1 (value)
C4 - C3 - N1 (value)
O1 - N1 - O2 (value)

Selected Torsion Angles (°)

Angle Value
C6 - C1 - C7 - N2 (value)
C2 - C1 - C7 - N2 (value)
C1 - C2 - C3 - N1 (value)

Elucidation of Molecular Conformation and Stereochemistry

The torsion angles would be crucial in describing these features. For example, the torsion angle involving the C-C-C-N atoms would indicate the degree of twisting of the nitro group out of the plane of the phenyl ring. Similarly, the torsion angle involving the C-C-C-N of the methanamine group would describe its orientation. These conformational details are influenced by a balance of electronic effects, such as conjugation, and steric hindrance between adjacent substituents.

As this compound is not chiral, there are no stereochemical centers to be assigned in the parent molecule. However, if derivatives with chiral centers were to be synthesized and crystallized, the absolute configuration (R or S) of these centers would be unambiguously determined by the X-ray crystallographic analysis.

In the absence of experimental data, further discussion on the specific structural features of this compound remains speculative. The acquisition of single-crystal X-ray diffraction data is essential for a definitive structural elucidation.

Computational and Theoretical Investigations of 2 Bromo 3 Nitrophenyl Methanamine

Density Functional Theory (DFT) Based Quantum Chemical Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is employed to investigate the fundamental properties of molecules by calculating their electronic structure. A typical approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to solve for the electron density and, by extension, the molecule's energy and properties. researchgate.net

The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the configuration with the lowest possible energy on the potential energy surface. nih.gov For a molecule like (2-Bromo-3-nitrophenyl)methanamine, this would involve finding the preferred orientations of the aminomethyl (-CH₂NH₂), nitro (-NO₂), and bromo (-Br) substituents on the phenyl ring.

A potential energy surface scan can be performed by systematically rotating specific bonds, such as the C-C bond connecting the aminomethyl group to the ring, to identify the most stable conformer. nih.gov The resulting optimized structural parameters provide a theoretical model of the molecule's geometry. These calculated values are often compared with experimental data from techniques like X-ray crystallography, where available, to validate the computational method. For instance, in a study of 2-Bromo-3-nitro-benzaldehyde, intramolecular contacts like a Br···O distance of 2.984 Å were identified, highlighting the proximity of substituents. nih.gov

Table 1: Illustrative Geometrical Parameters from DFT Calculations (Note: This table is illustrative of typical outputs from DFT calculations for aromatic compounds and does not represent verified data for this compound.)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-Br 1.895 C-C-Br 120.5
C-N (nitro) 1.480 C-C-N 118.9
N-O 1.225 O-N-O 124.3
C-C (ring avg.) 1.390 C-C-C (ring avg.) 120.0
C-C (aminomethyl) 1.510 C-C-C (aminomethyl) 121.0

Once the optimized geometry is found, a vibrational frequency analysis is performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule by determining the frequencies of its fundamental vibrational modes. These theoretical frequencies are crucial for assigning the peaks observed in experimental spectra to specific molecular motions, such as C-H stretching, N-O symmetric and asymmetric stretching, C-Br stretching, and NH₂ bending.

Calculated frequencies are often systematically higher than experimental values due to the harmonic oscillator approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. This correlational analysis confirms the optimized structure and provides a detailed understanding of the molecule's dynamic behavior.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, govern many chemical reactions.

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. This gap is also fundamental in determining the electronic absorption properties of the molecule. For many organic molecules, a smaller HOMO-LUMO gap is associated with higher reactivity.

Table 2: Illustrative Frontier Molecular Orbital Properties (Note: This table is illustrative and does not represent verified data for this compound.)

Property Energy (eV)
HOMO Energy -6.85
LUMO Energy -2.40

| HOMO-LUMO Gap (ΔE) | 4.45 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values.

Typically, regions of negative electrostatic potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. These areas are often associated with electronegative atoms like oxygen or nitrogen. Regions of positive potential, shown in blue, are electron-deficient and are prone to nucleophilic attack, often found around hydrogen atoms bonded to electronegative atoms. Intermediate potentials are shown in green and yellow. For this compound, the MEP surface would likely show significant negative potential around the oxygen atoms of the nitro group and a positive potential near the hydrogen atoms of the aminomethyl group.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. This method is particularly useful for quantifying intramolecular interactions, such as charge delocalization and hyperconjugation.

Table 3: Illustrative NBO Analysis of Major Intramolecular Interactions (Note: This table is illustrative and does not represent verified data for this compound. LP denotes a lone pair, and π denotes an antibonding orbital.)*

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
LP (O) on NO₂ π* (C-C) in ring ~5.5
LP (N) on NH₂ σ* (C-H) ~3.2
π (C-C) in ring π* (C-N) of NO₂ ~20.1

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying the various intermolecular interactions that stabilize a molecule in its crystalline state. The Hirshfeld surface is generated based on the electron distribution of a molecule within a crystal, partitioning the space to define a unique volume for each molecule.

The surface can be mapped with properties like dnorm, which highlights intermolecular contacts shorter than the van der Waals radii in red, contacts of van der Waals separation in white, and longer contacts in blue. This provides a direct visualization of interactions such as hydrogen bonds and other close contacts.

The information from the 3D Hirshfeld surface is summarized in a 2D "fingerprint plot," which plots the distance to the nearest atom inside the surface (dᵢ) against the distance to the nearest atom outside the surface (dₑ). The plot is unique for each crystal structure, and the relative area of different regions corresponds to the prevalence of specific types of intermolecular contacts. For a molecule like this compound, key interactions would likely include H···O, H···H, H···Br, and C···H contacts. For example, a study on a complex indole (B1671886) derivative containing bromo and nitro groups found that H···O/O···H (24.3%), H···H (18.4%), and Br···H/H···Br (16.8%) were the most significant contributors to crystal packing. researchgate.netscbt.com

Table 4: Illustrative Hirshfeld Surface Analysis - Percentage Contribution of Intermolecular Contacts (Note: This table is illustrative, based on data from analogous compounds researchgate.netscbt.com, and does not represent verified data for this compound.)

Contact Type Percentage Contribution (%)
H···H 35.5
O···H / H···O 25.1
Br···H / H···Br 17.3
C···H / H···C 9.8
C···C 3.5

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic nature of molecules, providing insights into their conformational preferences and behavior in various environments. For this compound, while specific MD simulation studies are not extensively available in the current body of scientific literature, we can extrapolate the expected behavior and design of such computational experiments based on studies of analogous substituted benzylamines and nitroaromatic compounds. nih.govnih.govcore.ac.uk

The conformational landscape of this compound is primarily dictated by the rotational freedom around the C(aryl)-C(alkyl) and C(alkyl)-N bonds. The orientation of the aminomethyl group relative to the substituted benzene (B151609) ring is of particular interest. The presence of a bulky bromine atom and a strongly electron-withdrawing nitro group at the ortho and meta positions, respectively, introduces significant steric and electronic constraints that shape the molecule's preferred conformations.

An MD simulation would typically be initiated from an energy-minimized structure of this compound. This structure would then be placed in a simulation box, solvated with a chosen solvent, and subjected to a period of equilibration followed by a production run. During the simulation, the trajectories of all atoms are calculated over time by integrating Newton's laws of motion.

Conformational Landscape Analysis

The primary goal of analyzing the conformational landscape is to identify the most stable, low-energy conformations and the energy barriers between them. This is often achieved by monitoring key dihedral angles. For this compound, the critical dihedral angles to be monitored would be:

τ1: N-C(alkyl)-C(aryl)-C(Br) : This angle describes the rotation of the aminomethyl group relative to the plane of the benzene ring.

τ2: H-N-C(alkyl)-C(aryl) : This describes the orientation of the amine group's hydrogen atoms.

The potential energy surface (PES) can be mapped as a function of these dihedral angles to identify local and global energy minima. It is anticipated that steric hindrance from the ortho-bromo substituent would disfavor conformations where the aminomethyl group is eclipsed with the bromine atom.

Below is a hypothetical representation of the key parameters for a molecular dynamics simulation study of this compound.

ParameterValue/Description
Force Field GROMOS, AMBER, CHARMM, or OPLS-AA
Solvent Models Explicit (e.g., TIP3P, SPC/E for water) or Implicit (e.g., GBSA)
Simulation Box Cubic or dodecahedron, with periodic boundary conditions
Temperature 300 K (physiological temperature)
Pressure 1 atm (isobaric-isothermal ensemble, NPT)
Simulation Time Nanoseconds to microseconds
Analysis Software GROMACS, AMBER, VMD, PyMOL

Solution Behavior

The behavior of this compound in solution is of great interest for understanding its reactivity and potential interactions with biological targets. MD simulations can provide detailed information on solvation effects. By simulating the compound in different solvents (e.g., water, ethanol, DMSO), one can analyze the radial distribution functions (RDFs) between solute and solvent atoms.

The RDFs would reveal the structure of the solvent shell around the molecule. For instance, in an aqueous solution, it is expected that water molecules will form hydrogen bonds with the amine and nitro groups. The analysis of these hydrogen bonds—their lifetimes, distances, and angles—provides a quantitative measure of the solute-solvent interactions.

The following table outlines the expected focus of RDF analysis in a simulation study.

Solute Atom/GroupSolvent AtomInformation Gained
Amine Group (N, H) Water (O)Strength and dynamics of hydrogen bonding to the primary amine.
Nitro Group (O) Water (H)Solvation of the polar nitro group and its influence on local water structure.
Aromatic Ring WaterHydrophobic hydration and potential for pi-stacking interactions in aggregates.

Advanced Applications of 2 Bromo 3 Nitrophenyl Methanamine As a Synthetic Building Block

Precursor in Complex Organic Synthesis

The compound (2-Bromo-3-nitrophenyl)methanamine serves as a crucial starting material in multi-step synthetic routes aimed at producing complex and biologically significant molecules. datapdf.comlibretexts.org The bromo and nitro groups, being ortho to each other, offer a unique electronic and steric environment that can be exploited for selective chemical modifications.

The general strategy often involves the initial modification of the methanamine group, followed by transformations involving the bromo and nitro functionalities. For instance, the nitro group can be reduced to an amine, which can then participate in cyclization reactions, while the bromo group can be utilized in cross-coupling reactions to introduce further complexity. This step-wise approach allows for the systematic construction of intricate molecular architectures.

Scaffold for Novel Heterocyclic Systems

The inherent functionalities of this compound make it an ideal scaffold for the synthesis of various novel heterocyclic systems. nih.gov The presence of an amino group and a nitro group in a 1,2-relationship on the benzene (B151609) ring is a classic precursor for the formation of N-heterocycles.

Potential Heterocyclic Systems from this compound:

Heterocyclic SystemSynthetic ApproachKey Reaction
Indoles Reduction of the nitro group to an amine, followed by intramolecular cyclization. The methanamine side chain can be modified to introduce the necessary second carbon for the pyrrole (B145914) ring formation.Reductive Cyclization
Quinoline (B57606) Derivatives The core structure can be elaborated through reactions that build upon the existing benzene ring and its substituents to form the pyridinone ring of the quinoline system.Cyclization/Condensation
Benzodiazepines Condensation of the diamine, obtained after nitro group reduction, with a suitable 1,3-dicarbonyl compound or its equivalent. nih.govCondensation Reaction

For instance, the synthesis of indoles, a privileged scaffold in medicinal chemistry, often involves the cyclization of ortho-substituted anilines. core.ac.ukrsc.orgnih.govuninsubria.it By reducing the nitro group of this compound to an amine, a diamine intermediate is formed, which can then undergo cyclization to form various heterocyclic systems. The bromo substituent can be retained for further functionalization or removed as needed. Similarly, the synthesis of 1,5-benzodiazepines can be achieved through the condensation of an ortho-phenylenediamine (obtainable from the title compound) with ketones. nih.gov

Development of Functional Materials and Polymers

The aromatic nature and the presence of versatile functional groups on this compound suggest its potential utility in the development of functional materials and polymers. While specific research on this compound's direct application in this area is not extensively documented, the chemistry of related bromo-nitro aromatic compounds provides a strong basis for its potential.

Optoelectronic Materials Research

Aromatic and heteroaromatic compounds are the cornerstone of organic optoelectronic materials. The synthesis of bithiophene substituted 1,3,4-oxadiazole (B1194373) derivatives as green fluorescent materials highlights the potential of similar building blocks. researchgate.net The (2-Bromo-3-nitrophenyl) moiety, with its potential for extended conjugation through reactions at the bromo and nitro/amino groups, could be incorporated into larger chromophoric systems for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The electron-withdrawing nature of the nitro group and the potential for delocalization can be tuned to achieve desired electronic properties.

Polymeric Scaffolds for Advanced Applications

The polymerization of functionalized aromatic compounds is a key strategy for creating advanced polymeric materials. For example, the autopolymerization of 2-bromo-3-methoxythiophene (B13090750) demonstrates how brominated heterocycles can be used to form polymers. researchgate.net this compound could potentially be used as a monomer in polymerization reactions. The amino group could be used for polyamide or polyimide formation, while the bromo group could be a site for polymerization via cross-coupling reactions. The resulting polymers could have interesting properties for applications in areas such as gas separation membranes, high-performance plastics, or as scaffolds for catalysis.

Role in Ligand Design for Catalysis and Coordination Chemistry

Substituted aromatic amines are fundamental components in the design of ligands for catalysis and coordination chemistry. The this compound scaffold offers multiple coordination sites (the amino group and potentially the nitro group after reduction) and a handle for further modification (the bromo group).

The synthesis of zinc complexes from bromo-substituted tris[(2-pyridyl)methyl]amine ligands illustrates the importance of halogenated aromatic amines in creating sterically and electronically tuned ligand environments for metal complexes. researchgate.net These complexes can have applications in various catalytic processes.

Potential Ligand Architectures from this compound:

Ligand TypeSynthetic StrategyPotential Metal Coordination
Schiff Base Ligands Condensation of the amino group with an appropriate aldehyde or ketone.Transition Metals (e.g., Cu, Ni, Co)
Pincer Ligands Elaboration of the scaffold to create a tridentate coordinating system.Platinum Group Metals (e.g., Pd, Pt, Rh)
Polydentate Amine Ligands Further functionalization of the amino group and the aromatic ring.Lanthanides and Actinides

By modifying the methanamine group and potentially the bromo and nitro functionalities, a wide variety of ligands with different denticities and electronic properties can be synthesized. These ligands can then be used to form complexes with various metals for applications in areas such as asymmetric catalysis, oxidation catalysis, and the development of novel metal-organic frameworks (MOFs). google.com

Future Perspectives and Emerging Research Directions

Sustainable and Green Synthetic Routes Development

The development of environmentally benign synthetic methods is a cornerstone of modern chemistry. For a molecule like (2-Bromo-3-nitrophenyl)methanamine, future research will likely focus on moving away from traditional, often harsh, synthetic conditions towards more sustainable alternatives.

One promising avenue is the application of green chemistry principles to the synthesis of substituted anilines and benzylamines. A novel method for generating substituted anilines from benzyl (B1604629) azides with ortho or para electron-withdrawing groups in an acid medium has been reported as an inexpensive, simple, and fast process. chemrxiv.orgchemrxiv.org This approach could potentially be adapted for the synthesis of this compound, offering an efficient and environmentally friendly alternative to conventional methods.

Furthermore, the supramolecular reduction of nitroarenes presents another exciting green synthetic strategy. A metal-free method utilizing the cavity of cucurbit bldpharm.comuril under blue light irradiation has been developed for the reduction of a variety of nitroarenes to their corresponding anilines in excellent yields. acs.org Exploring the applicability of this host-guest chemistry approach to the nitro group in a precursor to this compound could lead to a highly selective and sustainable reduction step. The development of such methodologies aligns with the broader goals of green chemistry, minimizing waste and energy consumption.

Synthetic ApproachPotential PrecursorKey Features
Green synthesis from benzyl azide2-Bromo-3-nitrobenzyl azideInexpensive, simple, fast, room temperature reaction chemrxiv.orgchemrxiv.org
Supramolecular reduction2-Bromo-3-nitrobenzaldehydeMetal-free, blue light irradiation, high yields acs.org
Catalytic transfer hydrogenation2-Bromo-3-nitrobenzonitrile (B2787643)Use of novel water-soluble iron complexes acs.org

Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry offers a powerful toolkit for the in silico design and prediction of the properties of novel molecules. For this compound, computational studies can guide the synthesis of derivatives with fine-tuned reactivity and functionality.

By employing methods like Density Functional Theory (DFT), researchers can model the electronic structure and predict the reactivity of various derivatives. nih.gov For instance, computational analysis can help understand how the introduction of different substituents on the aromatic ring or modification of the aminomethyl group would influence the molecule's properties. This predictive power is crucial for designing derivatives with specific applications in mind, such as targeted enzyme inhibitors or novel materials with desired electronic properties. nih.gov

Structure-activity relationship (QSAR) studies, which have been successfully applied to other substituted benzamides and benzylamines, could also be employed. nih.gov By correlating the structural features of a series of this compound derivatives with their (predicted or experimentally determined) activity, it would be possible to develop models that accelerate the discovery of compounds with enhanced performance.

Computational MethodApplication to this compound DerivativesPotential Outcome
Density Functional Theory (DFT)Modeling electronic structure and reactivityPrediction of reaction mechanisms and kinetic parameters nih.gov
Homology Modeling & DockingDesigning inhibitors for specific biological targetsIdentification of potent and selective enzyme inhibitors nih.gov
Quantitative Structure-Activity Relationship (QSAR)Correlating structure with activityDevelopment of predictive models for drug discovery nih.gov

Exploration of Unconventional Reaction Pathways

The unique arrangement of functional groups in this compound opens up possibilities for exploring unconventional reaction pathways that could lead to novel molecular architectures. The interplay between the electron-withdrawing nitro group, the bulky bromo substituent, and the nucleophilic aminomethyl group can be expected to give rise to interesting and potentially unexpected reactivity.

Research into the reductive functionalization of nitro compounds catalyzed by iron(salen) complexes has shown that the reaction mechanism can be tuned by the choice of reducing agent, leading to different products. acs.org Applying such catalytic systems to this compound could lead to selective transformations of the nitro group while preserving the other functionalities, or even trigger cascade reactions.

Furthermore, the phenomenon of nitro group migration has been observed in the reaction of 3-bromo-4-nitropyridine (B1272033) with amines. researchgate.net Investigating whether similar intramolecular rearrangements could occur with this compound under specific conditions could unveil new synthetic routes to previously inaccessible isomers or heterocyclic compounds. The strong electron-withdrawing nature of the nitro group also makes the aromatic ring susceptible to nucleophilic aromatic substitution, a pathway that has been explored for other nitroarenes. mdpi.com

Integration into Advanced Supramolecular and Nanoscience Applications

The structural motifs present in this compound make it a promising candidate for integration into advanced supramolecular assemblies and nanomaterials. The aromatic ring can participate in π-π stacking interactions, while the aminomethyl and nitro groups are capable of forming hydrogen bonds, which are key interactions in the self-assembly of complex structures. youtube.com

Nitroaromatic compounds are known to play a co-catalytic role in Brønsted acid-catalyzed reactions through the formation of H-bonded aggregates. nih.gov This suggests that this compound and its derivatives could be designed as components of supramolecular catalysts.

In the realm of materials science, there is significant interest in the development of hybrid materials for sensing applications. mdpi.com The electron-deficient nature of the nitroaromatic ring makes it a potential recognition site for electron-rich analytes. Thus, incorporating this compound into polymers or onto nanoparticle surfaces could lead to the development of novel chemiresistive sensors for the detection of specific molecules. mdpi.com Moreover, the inherent fluorescence of some aromatic amines can be modulated by the presence of metal ions, a principle that has been used to develop fluorosensors. nih.gov The synthesis of derivatives of this compound could therefore lead to new fluorescent probes for environmental or biological sensing.

Application AreaPotential Role of this compoundRelevant Research
Supramolecular CatalysisComponent of H-bonded catalytic aggregatesCo-catalytic role of nitro compounds in Brønsted acid catalysis nih.gov
Chemical SensingRecognition unit in chemiresistive sensorsHybrid materials for sensing nitroaromatic compounds mdpi.com
Fluorescence ProbingCore structure for metal ion-selective fluorosensorsN-aryl anthranilic acids in fluorosensing nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.